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Executive Summary
Umifenovir hydrochloride monohydrate, also known as Arbidol, is a broad-spectrum antiviral

agent with a primary and well-elucidated mechanism of action against influenza viruses. It

functions as a viral entry inhibitor, specifically targeting the viral glycoprotein hemagglutinin

(HA). By binding to a conserved pocket in the HA trimer, umifenovir stabilizes its pre-fusion

conformation. This action is critical in preventing the low pH-induced conformational changes

that are essential for the fusion of the viral envelope with the endosomal membrane of the host

cell. Consequently, the viral genome is unable to be released into the cytoplasm, effectively

halting the replication cycle. Beyond its direct antiviral effects, umifenovir also exhibits

immunomodulatory properties, including the induction of interferon, which enhances the host's

innate antiviral response. This guide provides a comprehensive technical overview of

umifenovir's interaction with viral hemagglutinin, supported by quantitative data, detailed

experimental protocols, and visualizations of the key mechanisms and workflows.

Core Mechanism of Action: Inhibition of
Hemagglutinin-Mediated Membrane Fusion
The principal antiviral activity of umifenovir against influenza virus is the blockade of viral entry

into the host cell. This is accomplished by directly targeting the viral surface glycoprotein,
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hemagglutinin (HA). The process unfolds as follows:

Viral Entry: The influenza virus enters the host cell through receptor-mediated endocytosis.

The HA protein binds to sialic acid receptors on the cell surface, which triggers the cell to

engulf the virus into an endosome.

Endosomal Acidification: As the endosome matures, its internal pH decreases.

HA Conformational Change: This acidic environment triggers a significant conformational

change in the HA protein, exposing a "fusion peptide" that was previously hidden.

Membrane Fusion: The exposed fusion peptide inserts into the endosomal membrane,

bringing the viral envelope and the endosomal membrane into close proximity and mediating

their fusion. This creates a pore through which the viral ribonucleoprotein (vRNP) complexes

are released into the cytoplasm, initiating viral replication.

Umifenovir disrupts this critical process by binding to a specific, conserved hydrophobic cavity

located in the stem region of the HA trimer, at the interface between two protomers.[1][2] This

binding acts as a "molecular glue," stabilizing the pre-fusion conformation of the HA protein.[1]

[2] This stabilization prevents the acid-induced conformational rearrangement required for

fusion.[3][4] As a result, the virus remains trapped within the endosome, and its genetic

material cannot enter the cytoplasm, effectively neutralizing the infection.
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Caption: Umifenovir's potentiation of the interferon induction pathway.

Quantitative Data
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The antiviral activity of umifenovir has been quantified against a variety of viruses using several

metrics, including the 50% effective concentration (EC50), the 50% inhibitory concentration

(IC50), and the dissociation constant (Kd).

Table 1: In Vitro Efficacy of Umifenovir against Various
Viruses

Virus
Strain/Ty
pe

Cell Line
Assay
Type

EC50 /
IC50 (µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e(s)

Influenza A

(various

subtypes)

- - 3 - 9 µg/mL - - [5]

Influenza A

(H1N1,

H3N2)

clinical

isolates

MDCK ELISA
8.4 ± 1.1 to

17.4 ± 5.4
- - [6]

Zika Virus

(MR766)
Vero -

12.09 ±

0.77

89.72 ±

0.19
~7.4 [5]

Zika Virus

(Paraiba_0

1)

Vero -
10.57 ±

0.74

89.72 ±

0.19
~8.5 [5]

West Nile

Virus

(Eg101)

Vero -
18.78 ±

0.21

89.72 ±

0.19
~4.8 [5]

Tick-Borne

Encephaliti

s Virus

(Hypr)

Vero -
18.67 ±

0.15

89.72 ±

0.19
~4.8 [5]

Note: µg/mL to µM conversion for umifenovir (Molar Mass: ~514.4 g/mol ) is approximately 1

µg/mL ≈ 1.94 µM.
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Table 2: Binding Affinity of Umifenovir for Influenza
Hemagglutinin

HA Group
Representative
Strains

Binding Affinity
(Kd) (µM)

Reference(s)

Group 1 H1, H2, H5 18.8 - 44.3 [1]

Group 2 H3, H4 5.6 - 7.9 [1]

Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method to quantify the antiviral activity of a compound by measuring

the reduction in the number of viral plaques.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza virus stock of known titer

Umifenovir hydrochloride monohydrate stock solution

Cell culture medium (e.g., DMEM) with supplements

TPCK-treated trypsin

Overlay medium (e.g., containing Avicel or agarose)

Fixing solution (e.g., 10% formaldehyde)

Staining solution (e.g., crystal violet)

Procedure:

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

Drug Dilution: Prepare serial dilutions of umifenovir in infection medium.
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Virus-Drug Incubation: Pre-incubate a standardized amount of influenza virus (e.g., 100

plaque-forming units) with each drug dilution for 1 hour at 37°C.

Infection: Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus-

drug mixtures.

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

Overlay: Remove the inoculum and overlay the cells with an overlay medium containing the

corresponding concentration of umifenovir.

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques

are visible.

Fixation and Staining: Fix the cells with a fixing solution and then stain with a staining

solution.

Quantification: Count the number of plaques in each well and calculate the percentage of

plaque reduction compared to the virus control (no drug). The EC50 is determined from the

dose-response curve.
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Caption: Workflow for a Plaque Reduction Neutralization Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b194253?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Umifenovir hydrochloride monohydrate presents a dual-action antiviral strategy against

influenza and other viruses. Its primary, direct-acting mechanism involves the inhibition of viral

entry by stabilizing the pre-fusion conformation of hemagglutinin, thereby preventing

membrane fusion. This is complemented by its immunomodulatory effects, which include the

potentiation of the host's innate interferon response. The quantitative data underscores its

efficacy across a broad range of viruses, and the established experimental protocols provide a

robust framework for its continued investigation and the development of next-generation fusion

inhibitors. For researchers and drug development professionals, umifenovir serves as both a

valuable therapeutic agent and a critical tool for dissecting the molecular intricacies of viral

entry.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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